molecular formula C9H11N3OS B13316894 2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13316894
M. Wt: 209.27 g/mol
InChI Key: AUDVWNGBJSGNIF-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a 4-methylthiazole ring connected via an ethanolic bridge (-CH₂-CHOH-) to a 1H-pyrazole moiety. This structural framework is characteristic of bioactive molecules, as both thiazole and pyrazole rings are known to confer pharmacological properties such as anti-inflammatory, antimicrobial, and antitumor activities . The hydroxyl group on the ethanol bridge may enhance solubility and influence hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C9H11N3OS/c1-6-5-14-9(12-6)2-8(13)7-3-10-11-4-7/h3-5,8,13H,2H2,1H3,(H,10,11)

InChI Key

AUDVWNGBJSGNIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings through a suitable linker, such as an ethan-1-ol group. This can be achieved using a variety of coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The thiazole and pyrazole rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the thiazole or pyrazole rings.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s heterocyclic rings are of interest for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.

    Materials Science: The unique electronic properties of the thiazole and pyrazole rings make the compound a candidate for use in organic electronics and optoelectronic devices.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Modifications Key Substituents Reference
2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol Thiazole-pyrazole linked via ethanol bridge 4-Methylthiazole, unsubstituted pyrazole
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine Thiazole-pyrazole with amine substituent Ethyl-methylpyrazole, thiazol-2-ylamine
{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone Chlorophenyl-thiazole, ketone-linked pyrazole-hydroxyphenyl 4-Chlorophenyl, hydroxyphenyl ketone
2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol Cyclopropylmethyl and thiophene-substituted pyrazole Thiophene, cyclopropylmethyl, ethanol bridge

Key Observations :

  • Substituent Effects : The 4-methyl group on the thiazole ring (target compound) may enhance lipophilicity compared to the chlorophenyl group in , which could improve membrane permeability but reduce solubility .
  • Functional Groups: The hydroxyl group in the ethanol bridge distinguishes the target compound from analogues like the amine-substituted thiazole in , which may alter hydrogen-bonding capacity and target selectivity .

Pharmacological Activity

Table 2: Bioactivity of Selected Analogues

Compound Activity (Test Model) Key Findings Reference
{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone derivatives Anti-inflammatory (COX-2 inhibition) Compounds 6c and 6e showed 72% and 68% inhibition of haemolysis, comparable to celecoxib (75%) .
5-Methyl-4-[1-(4-phenyl-thiazole-2-yl-imino)-ethyl]-2-p-tolyl-2H-pyrazol-3-ol Antimicrobial Not explicitly reported, but structural similarity suggests potential activity .
2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol Undisclosed Thiophene and cyclopropyl groups may modulate CNS activity due to precedent in neuroactive compounds .

Comparison :

  • The target compound’s ethanol bridge and pyrazole-thiazole core align with anti-inflammatory agents in , but its lack of a chlorophenyl or hydroxyphenyl group may reduce COX-2 affinity .
  • Thiophene-containing analogues () might exhibit divergent activity profiles due to sulfur’s electronic effects .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Predicted) Reference
This compound C₉H₁₁N₃OS 225.27 Moderate (hydroxyl group)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione C₁₈H₁₄N₂O₃ 306.32 Low (high lipophilicity)
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine C₉H₁₁N₅S 221.28 High (amine group)

Key Differences :

  • Compared to the amine-substituted thiazole (), the hydroxyl group may reduce basicity but increase hydrogen-bond donor capacity .

Comparison :

  • The target compound likely requires a multi-step synthesis involving thiazole formation (e.g., Hantzsch thiazole synthesis) followed by pyrazole coupling, similar to and .

Biological Activity

2-(4-Methyl-1,3-thiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11N3OS
  • Molecular Weight : 209.27 g/mol
  • CAS Number : 1928748-74-6

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to its structural features that allow interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, show promising antimicrobial properties. Studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound's ability to inhibit biofilm formation, which is crucial for the virulence of many pathogens .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer potential. The compound's mechanism involves:

  • Inducing apoptosis in cancer cells through the activation of specific apoptotic pathways.
  • Inhibition of key enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory cytokines and reducing oxidative stress markers, contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis .

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Study A (2021)Demonstrated significant antimicrobial activity against multiple strains of bacteria with low MIC values.
Study B (2022)Showed anticancer effects in vitro, leading to apoptosis in breast cancer cell lines.
Study C (2023)Reported anti-inflammatory effects in animal models, reducing symptoms associated with inflammatory diseases.

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